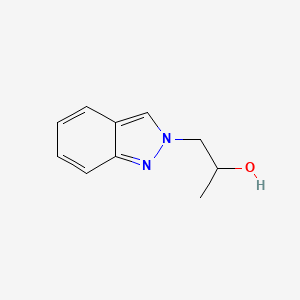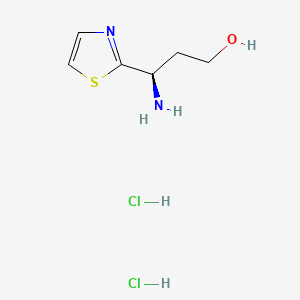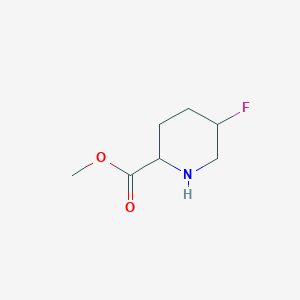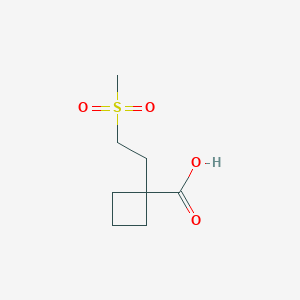
1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H14O4S and a molecular weight of 206.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a carboxylic acid group and a 2-(methylsulfonyl)ethyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the 2-(Methylsulfonyl)ethyl Group: This step involves the reaction of the cyclobutane carboxylic acid with a methylsulfonyl ethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-(Methylsulfonyl)ethyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
Cyclobutane-1-carboxylic acid: Lacks the 2-(methylsulfonyl)ethyl group, making it less versatile in certain chemical reactions.
2-(Methylsulfonyl)ethyl derivatives: These compounds may have different ring structures or functional groups, affecting their reactivity and applications.
Eigenschaften
Molekularformel |
C8H14O4S |
|---|---|
Molekulargewicht |
206.26 g/mol |
IUPAC-Name |
1-(2-methylsulfonylethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O4S/c1-13(11,12)6-5-8(7(9)10)3-2-4-8/h2-6H2,1H3,(H,9,10) |
InChI-Schlüssel |
MYNHSNLYCJYDJX-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCC1(CCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)

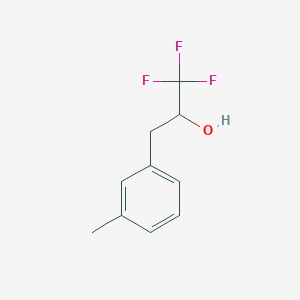
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)



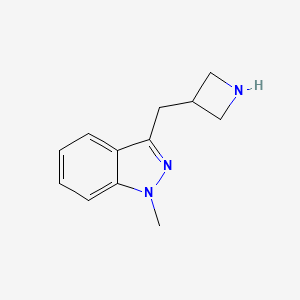
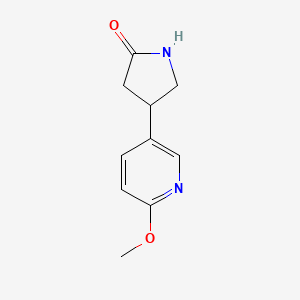
amine](/img/structure/B13590472.png)
